Lysophosphatidic acid

Overview

Description

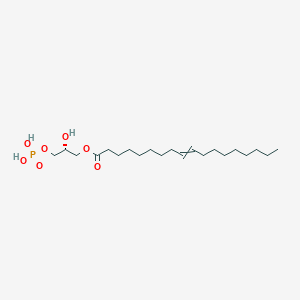

Lysophosphatidic acid (LPA) is a phospholipid derivative that can act as a signaling molecule . It is not a single chemical entity but represents a class of biological molecules with different fatty acid chain length and degrees of saturation . It is also known as 1-oleoyl- sn -glycero-3-phosphate .

Synthesis Analysis

There are several potential routes to its biosynthesis, but the most well-characterized is by the action of a lyso phospholipase D called autotaxin, which removes the choline group from lysophosphatidylcholine . LPA is also an intermediate in the synthesis of phosphatidic acids .Molecular Structure Analysis

The molecular formula of LPA is C21H41O7P . It has a phosphoglycerol head group with a single fatty acid moiety .Chemical Reactions Analysis

Lysophosphatidic acid phosphatase type 6 (ACP6) is an LPA-specific acid phosphatase that hydrolyzes LPA to monoacylglycerol (MAG) and phosphate .Physical And Chemical Properties Analysis

LPA is air sensitive, light sensitive, and hygroscopic . It is involved in signal transduction through G-protein coupled receptors .Scientific Research Applications

Neuroscience: Microglia Polarization

LPA has been shown to influence the polarization of microglia, the resident immune cells of the brain, towards a pro-inflammatory M1-like phenotype. This is significant in understanding and potentially treating neuroinflammatory conditions. LPA treatment increases the expression of M1 markers and decreases M2 markers, suggesting its role in neuroinflammation .

Pharmacology: Receptor Interaction

LPA interacts with at least six subtypes of G-protein-coupled receptors (GPCRs), which are involved in various biological responses. The study of LPA’s interaction with these receptors can lead to the development of pharmacological tools that selectively activate LPA subtype receptors, aiding in the understanding of their physiological roles .

Cell Biology: Proliferation and Motility

1-Oleoyl LPA is known for its potency in calcium mobilization in certain cell lines and for stimulating growth in various cell types. It mediates biological responses such as cell proliferation, smooth muscle contraction, platelet aggregation, and cell motility, making it a valuable compound in cell biology research .

Stem Cell Research: Neural Stem Cell Inhibition

In stem cell research, 1-Oleoyl LPA has been found to inhibit the formation of neurospheres and the differentiation of neural stem cells into neurons in vitro. This application is crucial for understanding the mechanisms of stem cell differentiation and for developing treatments for neurological disorders .

Tissue Engineering: Myofibroblast Differentiation

LPA stimulates the differentiation of human adipose tissue-derived mesenchymal stem cells into myofibroblast-like cells in vitro. This is particularly relevant in tissue engineering, where understanding the differentiation pathways is essential for tissue regeneration and repair strategies .

Immunology: Inflammatory Response

The ability of LPA to drive microglia towards an M1-like phenotype, which is associated with the production of pro-inflammatory cytokines and chemokines, highlights its role in the inflammatory response. This has implications for research into diseases characterized by inflammation, such as autoimmune disorders .

Mechanism of Action

Target of Action

1-Oleoyl Lysophosphatidic Acid primarily targets the lysophospholipid receptors, specifically LPA1, LPA2, LPA4, LPA5, and LPA6 . These receptors play a crucial role in mediating a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Mode of Action

The compound interacts with its targets (LPA receptors) with high affinity, leading to a variety of intracellular changes . It is commonly used in laboratories as a reagent for LPA receptor activation . The activation of these receptors can lead to the formation of stress fibers and cell migration through the inhibition of myosin light-chain phosphatase .

Biochemical Pathways

1-Oleoyl Lysophosphatidic Acid affects several biochemical pathways. It is involved in the synthesis of cell membranes and acts as a robust extracellular signaling molecule present in all eukaryotic tissues . It is produced during the synthesis of cell membranes and is described as a robust extracellular signaling molecule present in all eukaryotic tissues .

Pharmacokinetics

It is known that the compound has high biological activity due to its strong affinity for the lpa receptors .

Result of Action

The activation of LPA receptors by 1-Oleoyl Lysophosphatidic Acid leads to a variety of cellular effects. For instance, it has been shown to increase SRE-driven β-galactosidase activity . In addition, it has been found to induce anxiety-like responses in the elevated plus maze (EPM) under novelty conditions .

Safety and Hazards

properties

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl Lysophosphatidic Acid | |

CAS RN |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

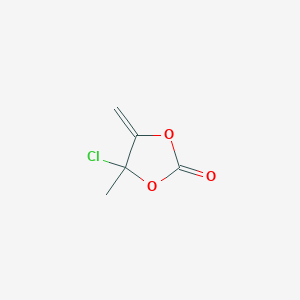

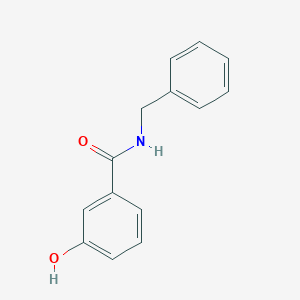

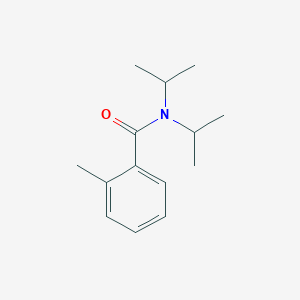

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

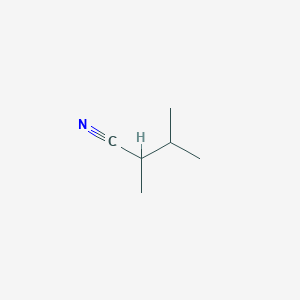

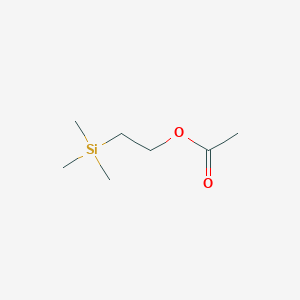

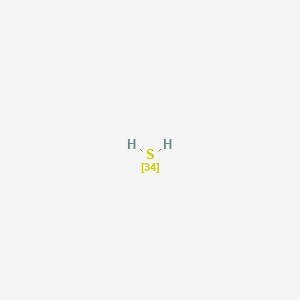

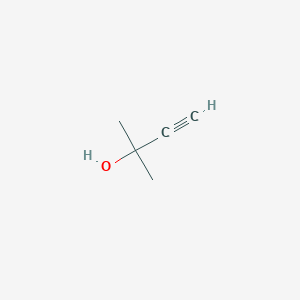

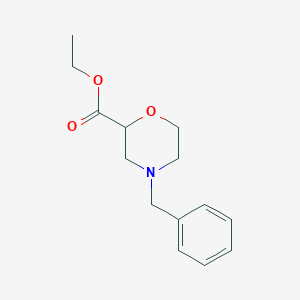

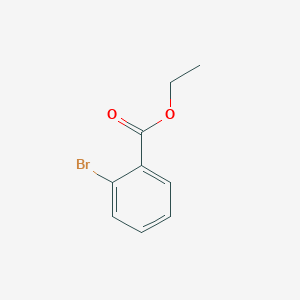

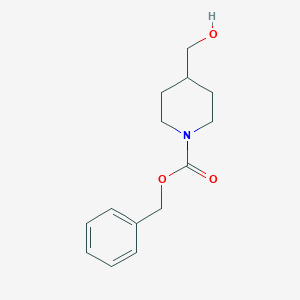

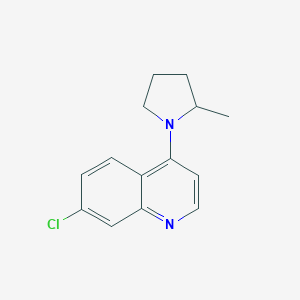

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)